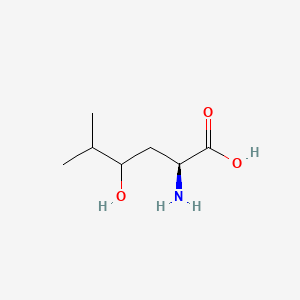![molecular formula C8H15NO B13572611 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a bicyclic structure with an oxirane ring and a methanamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the methanamine group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The bicyclic structure provides stability and rigidity, allowing the compound to fit into specific binding sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a methanamine group.
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine: This compound differs in the position of the methyl group on the bicyclic structure.
Uniqueness
The uniqueness of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine lies in its combination of a bicyclic structure with a methanamine group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6,9H2,1H3 |
InChI Key |
PERBMUDZDRHVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



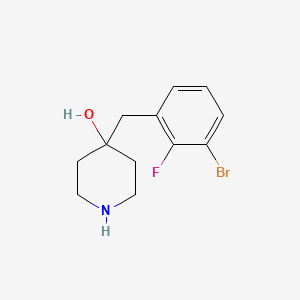
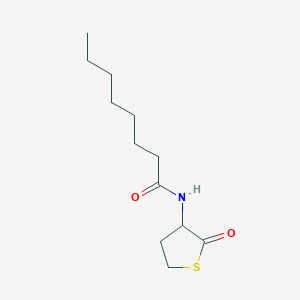



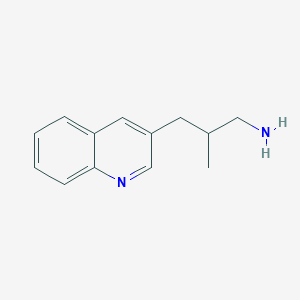


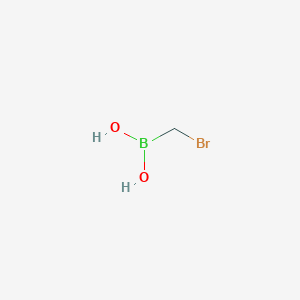
aminehydrochloride](/img/structure/B13572584.png)
